This compound is cataloged under the Chemical Abstracts Service (CAS) number 1445951-41-6. Its molecular formula is C6H10FN, and it has a molecular weight of 115.15 g/mol . The classification of this compound falls under organic compounds, specifically within the category of bicyclic amines, which are compounds containing nitrogen in a cyclic structure.
The synthesis of (1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane can be approached through several methods, primarily focusing on constructing the bicyclic framework and introducing the fluorine substituent.
The specific parameters for temperature, pressure, and reaction times can vary significantly based on the chosen synthetic route and reagents.
The molecular structure of (1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane features a unique bicyclic arrangement consisting of six carbon atoms and one nitrogen atom forming part of a seven-membered ring system.
The stereochemistry is defined by the configuration at positions 1, 5, and 6, which is crucial for its biological activity .
(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane can participate in various chemical reactions typical for amines and bicyclic compounds.
These reactions are essential for developing derivatives that may possess enhanced pharmacological properties.
The mechanism of action for (1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane is primarily linked to its interaction with neurotransmitter systems.
Research indicates that this compound may act as an inhibitor of serotonin (5-hydroxytryptamine), dopamine, and norepinephrine reuptake . This mechanism suggests potential applications in treating disorders related to these neurotransmitters, such as depression or anxiety disorders.
These properties are crucial for understanding the behavior of the compound in biological systems and during synthesis.
(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane has significant potential applications in medicinal chemistry.
The synthesis of racemic cis-5-fluoro-3-azabicyclo[4.1.0]heptane (CAS: 1445951-41-6) serves as a foundational route, yielding a mixture subsequently resolved via chiral chromatography or enzymatic methods to isolate the (1R,5S,6S)-enantiomer. This method employs cyclohexene derivatives as starting materials, with epoxide fluorination as a key step. Typical reagents like Deoxofluor or XtalFluor-E facilitate ring-opening fluorination, though regioselectivity challenges arise due to competing pathways (e.g., oxazolidine formation). Yields for the fluorination step rarely exceed 50% without optimization [1] [6].
Patent WO2018226545 details an enantioselective route leveraging chiral auxiliaries or catalysts to install the cis-configuration. A representative approach:
The (1R,5S,6S) enantiomer exhibits a rigid bicyclic scaffold with the fluorine atom cis-fused relative to the aziridine bridge. X-ray crystallography confirms the cyclohexane chair conformation puckered at C5-C6, with the fluorinated carbon adopting an equatorial position. This geometry imposes a 115° C-F bond angle, increasing ring strain versus non-fluorinated analogues [1] [5].
Patent WO2018226545 identifies this scaffold as an allosteric modulator of M4 muscarinic acetylcholine receptors. The cis-fluorine configuration enhances binding affinity (IC₅₀ = 40 nM) by forming a hydrogen bond with Ser388 of the receptor. Derivatives show promise for neurological disorders (e.g., schizophrenia, cognitive dysfunction) by regulating dopamine release [2].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: